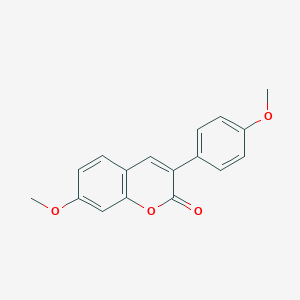
7-甲氧基-3-(4-甲氧基苯基)-2H-色烯-2-酮
描述
Synthesis Analysis
While specific synthesis methods for “7-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one” are not found, there are general methods for synthesizing similar compounds. For instance, a convergent synthesis route to 8-hydroxydaidzein (8-HD), 3′-hydroxydaidzein (3′-HD), and 8,3′-dihydroxydaidzein (8,3′-DHD) starting from commercially available and inexpensive daidzein was reported .科学研究应用
虽然关于“7-甲氧基-3-(4-甲氧基苯基)-2H-色烯-2-酮”的具体信息有限,但我们可以根据类似化合物的结构和性质推断其潜在应用。以下是一项专注于六个独特应用的综合分析:
化妆品行业
色烯-4-酮衍生物已用于化妆品制剂中,用于护肤和护发。 它们可能有助于治疗皮肤和头发相关的缺陷,如炎症、过敏或伤口愈合过程 .
未来方向
Given the wide range of pharmacological activities exhibited by structurally similar compounds, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . This will give leads to the chemistry community and could potentially lead to the development of new drugs.
作用机制
Target of Action
Chromanone derivatives, which include this compound, are known to interact with various biological targets due to their versatile structure .
Mode of Action
It’s worth noting that chromanone derivatives have been reported to exhibit diverse biological activities, suggesting a complex interaction with multiple targets .
Biochemical Pathways
Chromanone derivatives have been associated with various biological activities, implying that they may influence multiple biochemical pathways .
Result of Action
Chromanone derivatives have been reported to exhibit diverse biological activities, suggesting that they may have multiple molecular and cellular effects .
生化分析
Biochemical Properties
7-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, 7-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one has been shown to bind to proteins such as albumin, affecting its distribution and bioavailability in the body .
Cellular Effects
7-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and oxidative stress . For instance, this compound can modulate the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator of inflammatory responses . Furthermore, 7-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one can affect gene expression by altering the transcriptional activity of specific genes involved in cellular metabolism and stress responses .
Molecular Mechanism
The molecular mechanism of action of 7-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one involves its binding interactions with various biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes . These interactions can result in changes in cellular processes such as apoptosis, proliferation, and differentiation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or extreme pH . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with some studies reporting sustained anti-inflammatory and antioxidant effects .
Dosage Effects in Animal Models
The effects of 7-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one vary with different dosages in animal models. At lower doses, it has been shown to exert beneficial effects such as reducing inflammation and oxidative stress . At higher doses, toxic or adverse effects may occur, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity .
Metabolic Pathways
7-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. It is metabolized by cytochrome P450 enzymes into various metabolites, which can then be further processed by phase II enzymes such as glucuronosyltransferases and sulfotransferases . These metabolic pathways play a crucial role in determining the compound’s bioavailability, efficacy, and toxicity .
Transport and Distribution
The transport and distribution of 7-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one within cells and tissues are mediated by various transporters and binding proteins. For example, it can be transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a role in its cellular uptake and efflux . Additionally, binding to plasma proteins such as albumin can affect its distribution and accumulation in different tissues .
Subcellular Localization
The subcellular localization of 7-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one can influence its activity and function. This compound has been found to localize in specific cellular compartments such as the cytoplasm and the nucleus . Targeting signals and post-translational modifications may direct it to these compartments, where it can interact with specific biomolecules and exert its effects .
属性
IUPAC Name |
7-methoxy-3-(4-methoxyphenyl)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-19-13-6-3-11(4-7-13)15-9-12-5-8-14(20-2)10-16(12)21-17(15)18/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLTZDSVIFBIENN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OC)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-butyl-2-methyl-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide](/img/structure/B370611.png)
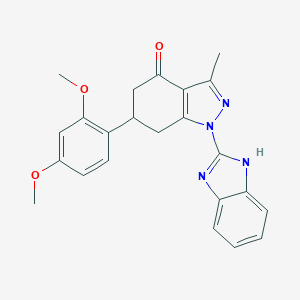
![4-[3-(2-Furyl)[1,2,4]triazolo[3,4-a]phthalazin-6-yl]phenol](/img/structure/B370615.png)
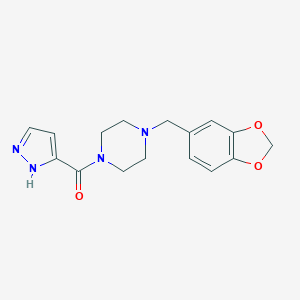
![3-[(dimethylamino)methyl]-2,3-dihydro-4H-chromen-4-one](/img/structure/B370620.png)
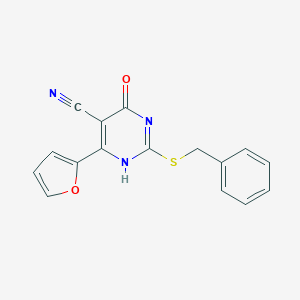
![5-Methyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B370690.png)
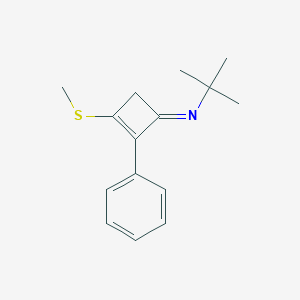
![N-[2-(4-methoxyphenyl)-3-(methylsulfanyl)-2-cyclobuten-1-ylidene]-N-methylamine](/img/structure/B370694.png)
![N-methyl-N-[2-(4-methylphenyl)-3-(methylsulfanyl)-2-cyclobuten-1-ylidene]amine](/img/structure/B370695.png)
![N-(tert-butyl)-N-[2-(4-methylphenyl)-3-(methylsulfanyl)-2-cyclobuten-1-ylidene]amine](/img/structure/B370698.png)
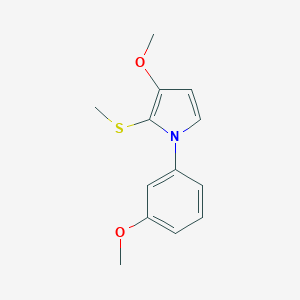
![2-(2-chlorophenoxy)-N-(4-{[(2-chlorophenoxy)acetyl]amino}phenyl)acetamide](/img/structure/B370705.png)
